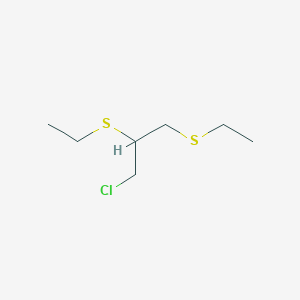

1-Chloro-2,3-bis(ethylsulfanyl)propane

説明

1-Chloro-2,3-bis(ethylsulfanyl)propane is a chlorinated organosulfur compound with the molecular formula C₇H₁₅ClS₂. Its structure consists of a propane backbone substituted with a chlorine atom at the first carbon and ethylsulfanyl (-S-CH₂CH₃) groups at the second and third carbons. This configuration imparts unique physicochemical properties, such as increased lipophilicity compared to purely chlorinated analogs, due to the presence of sulfur-containing substituents.

特性

CAS番号 |

923057-17-4 |

|---|---|

分子式 |

C7H15ClS2 |

分子量 |

198.8 g/mol |

IUPAC名 |

1-chloro-2,3-bis(ethylsulfanyl)propane |

InChI |

InChI=1S/C7H15ClS2/c1-3-9-6-7(5-8)10-4-2/h7H,3-6H2,1-2H3 |

InChIキー |

UMOOEPPSSRIWML-UHFFFAOYSA-N |

正規SMILES |

CCSCC(CCl)SCC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-bis(ethylsulfanyl)propane can be synthesized through a multi-step process involving the chlorination of 2,3-bis(ethylsulfanyl)propane. The reaction typically involves the use of thionyl chloride (SOCl2) as a chlorinating agent under controlled conditions to ensure selective chlorination at the desired position .

Industrial Production Methods: Industrial production of 1-chloro-2,3-bis(ethylsulfanyl)propane may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

化学反応の分析

Types of Reactions: 1-Chloro-2,3-bis(ethylsulfanyl)propane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium thiolate (NaSR) or amines (RNH2) under basic conditions.

Oxidation: Oxidizing agents such as H2O2 or m-CPBA in an appropriate solvent like dichloromethane (CH2Cl2).

Major Products:

Substitution: Products include 2,3-bis(ethylsulfanyl)propane derivatives with various functional groups replacing the chlorine atom.

Oxidation: Products include sulfoxides and sulfones of 1-chloro-2,3-bis(ethylsulfanyl)propane.

科学的研究の応用

1-Chloro-2,3-bis(ethylsulfanyl)propane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions due to its unique structure.

Medicine: Investigated for its potential as a building block in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism by which 1-chloro-2,3-bis(ethylsulfanyl)propane exerts its effects depends on the specific reaction or application. In substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the ethylsulfanyl groups undergo oxidation to form sulfoxides or sulfones, altering the compound’s chemical properties .

類似化合物との比較

Table 1: Structural Comparison

| Compound | Molecular Formula | CAS Number | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 1-Chloro-2,3-bis(ethylsulfanyl)propane | C₇H₁₅ClS₂ | Not provided | Cl (C1); -S-CH₂CH₃ (C2, C3) | ~210.8 |

| 1,2,3-Trichloropropane | C₃H₅Cl₃ | 96-18-4 | Cl (C1, C2, C3) | 181.48 |

| 1-Chloro-2,2-dimethylpropane | C₅H₁₁Cl | 753-89-9 | Cl (C1); CH₃ (C2, C2) | 106.59 |

Key Observations :

- Molecular Weight : The ethylsulfanyl groups in 1-chloro-2,3-bis(ethylsulfanyl)propane contribute to a higher molecular weight (~210.8 g/mol) compared to 1,2,3-trichloropropane (181.48 g/mol) and 1-chloro-2,2-dimethylpropane (106.59 g/mol) .

- Boiling Point and Solubility : Ethylsulfanyl groups enhance lipophilicity, likely reducing water solubility and increasing boiling points relative to chlorinated analogs. For example, 1,2,3-trichloropropane has a boiling point of 156°C and water solubility of 0.45 g/L, while 1-chloro-2,2-dimethylpropane is insoluble in water and boils at 85–87°C .

Nucleophilic Substitution

The chlorine atom in 1-chloro-2,3-bis(ethylsulfanyl)propane is susceptible to nucleophilic substitution, similar to 1,2,3-trichloropropane.

Enzyme Interactions

Glutathione S-transferases (GSTs), which catalyze glutathione conjugation with electrophilic substrates (e.g., iodomethane, 1,2-dichloro-4-nitrobenzene), may interact with 1-chloro-2,3-bis(ethylsulfanyl)propane. Substrate specificity varies among GST isoforms; for instance, transferase B prefers iodomethane, while transferase C reacts with 1,2-dichloro-4-nitrobenzene . The ethylsulfanyl groups in the target compound could influence its affinity for specific GST isoforms, though experimental data are lacking.

Toxicity and Environmental Impact

1,2,3-Trichloropropane is classified as a probable human carcinogen with documented hepatotoxicity and genotoxicity . However, sulfur-containing compounds can generate reactive metabolites (e.g., sulfoxides), warranting further toxicological evaluation.

Table 3: Toxicity Profile

| Compound | Toxicity Concerns | Environmental Persistence |

|---|---|---|

| 1-Chloro-2,3-bis(ethylsulfanyl)propane | Limited data; potential metabolite risks | Moderate (lipophilic) |

| 1,2,3-Trichloropropane | Carcinogenic, hepatotoxic | High (resists degradation) |

| 1-Chloro-2,2-dimethylpropane | Low acute toxicity | Low (volatile, degrades) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。